molecular formula C13H15N3O2 B15066632 Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15066632
M. Wt: 245.28 g/mol
InChI Key: XTPXZEBKBUAMES-UHFFFAOYSA-N
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Description

Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a phenylethyl substituent, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetonitrile under acidic conditions to yield the triazole ring. The final step involves esterification with ethanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or halogenated compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate their function and lead to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(1-phenylethyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-carboxylates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    1,2,3-Triazoles: These isomeric compounds have a different arrangement of nitrogen atoms in the ring, which can affect their reactivity and applications.

    Benzotriazoles: These compounds contain a fused benzene ring, which imparts different properties and uses compared to simple triazoles.

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 5-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-14-11(15-16-12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,16)

InChI Key

XTPXZEBKBUAMES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)C2=CC=CC=C2

Origin of Product

United States

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